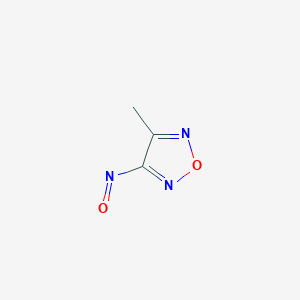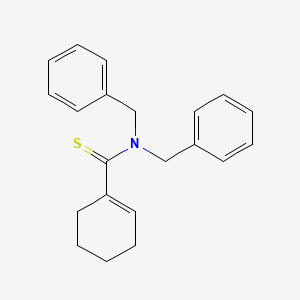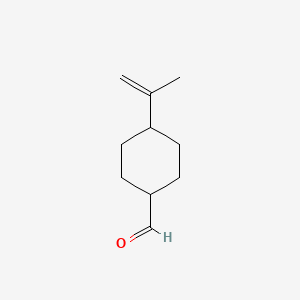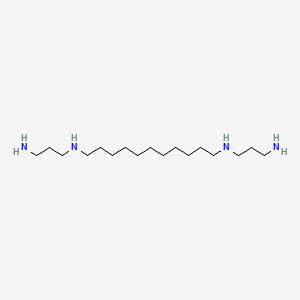
4-Butyl-N-(4-butylphenyl)-N-phenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butyl-N-(4-butylphenyl)-N-phenylaniline is an organic compound with the molecular formula C22H23NThis compound is a member of the triphenylamine family and is used in various scientific and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-N-(4-butylphenyl)-N-phenylaniline typically involves the reaction of 4-butylaniline with diphenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Butyl-N-(4-butylphenyl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It undergoes electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly used.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aniline compounds .
Wissenschaftliche Forschungsanwendungen
4-Butyl-N-(4-butylphenyl)-N-phenylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other materials
Wirkmechanismus
The mechanism of action of 4-Butyl-N-(4-butylphenyl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. It acts as a hole transport material in organic light-emitting diodes (OLEDs) and other electronic devices. The compound facilitates the movement of positive charges (holes) through the material, enhancing the efficiency of the device .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(4-butyl-N,N-diphenylaniline): A polymeric form with similar properties.
Poly(4-butyltriphenylamine): Another polymer with comparable applications.
Poly[N,N′-bis(4-butylphenyl)-N,N′-bis(phenyl)-benzidine]: A related compound used in similar applications.
Uniqueness
4-Butyl-N-(4-butylphenyl)-N-phenylaniline is unique due to its specific molecular structure, which imparts distinct electronic properties. This makes it particularly useful in electronic applications such as OLEDs and photovoltaic cells .
Eigenschaften
CAS-Nummer |
137734-05-5 |
|---|---|
Molekularformel |
C26H31N |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
4-butyl-N-(4-butylphenyl)-N-phenylaniline |
InChI |
InChI=1S/C26H31N/c1-3-5-10-22-14-18-25(19-15-22)27(24-12-8-7-9-13-24)26-20-16-23(17-21-26)11-6-4-2/h7-9,12-21H,3-6,10-11H2,1-2H3 |
InChI-Schlüssel |
VZBZXDJNAPNQPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene](/img/structure/B14281606.png)

![N'-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide](/img/structure/B14281626.png)
![2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol](/img/structure/B14281629.png)





![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)


